molecular formula C30H52O4 B1678373 Panaxatriol CAS No. 32791-84-7

Panaxatriol

Cat. No. B1678373
CAS RN: 32791-84-7
M. Wt: 476.7 g/mol
InChI Key: QFJUYMMIBFBOJY-UXZRXANASA-N
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Description

Panaxatriol is a triterpene sapogenin originally found in species of Panax (ginseng) that exhibits anti-inflammatory, hepatoprotective, anti-arrhythmic, and antioxidative activities . It increases the expression of heme oxygenase 1 (HO-1) and activation of Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .


Synthesis Analysis

Glycosylation of 3β,6α,12β-trihydroxy-20R,25-epoxydammarane (panaxatriol) and its 3-, 6-, and 3,6-di-O-acetyl derivatives was studied under Koenigs—Knorr conditions . Panaxatriol 3-, 6-, and 12-O-β-Dglucopyranosides were synthesized for the first time .


Molecular Structure Analysis

The molecular formula of Panaxatriol is C30H52O4 . Its average mass is 476.732 Da and its monoisotopic mass is 476.386566 Da .


Chemical Reactions Analysis

Glucosides of panaxatriol were first synthesized using Koenigs–Knorr reaction conditions . Condensation of panaxatriol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosylbromide in the presence of silver oxide and 4 Ǻ molecular sieves formed a mixture of glucosides .


Physical And Chemical Properties Analysis

Panaxatriol is a white crystalline powder, soluble in methanol, and insoluble in water . Its molecular formula is C30H52O4 .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20+,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJUYMMIBFBOJY-UXZRXANASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954454
Record name (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panaxatriol

CAS RN

32791-84-7
Record name Panaxatriol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panaxatriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032791847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32791-84-7
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Record name PANAXATRIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,560
Citations
S Shibata, O Tanaka, K Soma, Y Iida, T Ando… - Tetrahedron …, 1965 - Elsevier
… (e.6. panaxatriol gave a base peak … panaxatriol and its derivatives in comparison with those of psnaxadiol), if the compound obtained by Russian workers is identical with our panaxatriol…
Number of citations: 160 www.sciencedirect.com
H Yao, Q He, C Huang, S Wei, Y Gong, X Li… - Free Radical Biology …, 2022 - Elsevier
Cardiac fibrosis is a common precursor of ventricular dysfunction and heart failure. We investigated the role of oxidative stress in myocardial fibrosis and the protective effect of …
Number of citations: 12 www.sciencedirect.com
TH Kim, SM Lee - Food and Chemical Toxicology, 2010 - Elsevier
… panaxatriol. However, the ATP levels did not affected by total saponin, panaxadiol and panaxatriol … that pretreatment with ginseng total saponin, especially panaxatriol, ameliorates I/R-…
Number of citations: 89 www.sciencedirect.com
S Zhu, Z Zheng, H Peng, J Sun, XE Zhao… - Journal of Chromatography …, 2020 - Elsevier
This work proposed a novel strategy based on quadruplex stable isotope derivatization for sensitive, accurate, speedy and green determination of panaxadiol (PD) and panaxatriol (PT). …
Number of citations: 78 www.sciencedirect.com
H Chen, LJ Wang, YB Ma, XY Huang, CA Geng… - Natural Products and …, 2014 - Springer
Abstract 28 Derivatives of panaxadiol (PD) and panaxatriol were synthesized and evaluated for their anti-HBV activity on HepG 2.2.15 cells, of which 17 derivatives inhibited HBV DNA …
Number of citations: 6 link.springer.com
C Zhang, C Li, S Chen, Z Li, L Ma, X Jia, K Wang… - Scientific reports, 2017 - nature.com
Hormesis is an adaptive response of living organisms to a moderate stress. However, its biomedical implication and molecular mechanisms remain to be intensively investigated. …
Number of citations: 75 www.nature.com
FC Luo, SD Wang, L Qi, JY Song, T Lv, J Bai - Journal of …, 2011 - Elsevier
AIM OF THE STUDY: Panaxatriol saponins (PTS), the main constituents extracted from Panax notoginseng, a Chinese herbal medicine, has been shown to be an effective agent on …
Number of citations: 80 www.sciencedirect.com
H Yao, Q **e, Q He, L Zeng, J Long, Y Gong… - … Medicine and Cellular …, 2022 - hindawi.com
Myocardial ischemia-reperfusion injury (MIRI) is a type of severe injury to the ischemic myocardium that can occur following recovery of blood flow, and for which, there is no effective …
Number of citations: 14 www.hindawi.com
Z Hui, DJ Sha, SL Wang, CS Li… - BMC …, 2017 - bmccomplementmedtherapies …
Panaxatriol saponins (PTS), an extract from the traditional Chinese herb Panax notoginseng, which has been used to treat ischemic stroke for many years in China. However, the …
G Chen, J Li, S Yan, H Lin, J Wu, X Zhai… - Natural Product …, 2017 - Taylor & Francis
Biocatalysis of 20(R)-panaxatriol (PT) was performed by the fungus Mucor racemosus. Six metabolites (1–6) including five new compounds were obtained, and their structures were …
Number of citations: 8 www.tandfonline.com

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